2-Cyano-5-cyclopropoxybenzamide
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Overview
Description
2-Cyano-5-cyclopropoxybenzamide is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzamide core. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-cyclopropoxybenzamide typically involves the reaction of 2-cyano-5-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-cyclopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides or nitriles.
Scientific Research Applications
2-Cyano-5-cyclopropoxybenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-hydroxybenzamide: Similar structure but lacks the cyclopropoxy group.
2-Cyano-5-methoxybenzamide: Contains a methoxy group instead of a cyclopropoxy group.
2-Cyano-5-chlorobenzamide: Contains a chlorine atom instead of a cyclopropoxy group.
Uniqueness
2-Cyano-5-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological activities .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxybenzamide |
InChI |
InChI=1S/C11H10N2O2/c12-6-7-1-2-9(15-8-3-4-8)5-10(7)11(13)14/h1-2,5,8H,3-4H2,(H2,13,14) |
InChI Key |
IIGJJXBTQRUMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C#N)C(=O)N |
Origin of Product |
United States |
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